Comparative Technical Analysis: 4-Chloro-3-methylpicolinamide vs. 4-Chloro-N-methylpicolinamide
Comparative Technical Analysis: 4-Chloro-3-methylpicolinamide vs. 4-Chloro-N-methylpicolinamide
This guide provides an in-depth technical analysis comparing 4-Chloro-3-methylpicolinamide and 4-Chloro-N-methylpicolinamide . While they share the same molecular formula (
Executive Summary
The distinction between these two isomers lies in the locus of methylation. 4-Chloro-N-methylpicolinamide features a methyl group on the amide nitrogen, making it a secondary amide. It is a critical intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib . Conversely, 4-Chloro-3-methylpicolinamide carries the methyl group on the pyridine ring at position 3, adjacent to the amide and chlorine substituents. This steric crowding significantly alters its reactivity in Nucleophilic Aromatic Substitution (
Structural Elucidation & Physicochemical Properties[1]
Structural Comparison
The core difference is the methylation site, which dictates the steric and electronic environment of the molecule.[1]
-
4-Chloro-N-methylpicolinamide:
-
IUPAC: 4-chloro-
-methylpyridine-2-carboxamide -
CAS: 220000-87-3[2]
-
Topology: The amide is secondary (
). The pyridine ring is unsubstituted at the 3-position. -
Key Feature: The 4-chloro position is relatively accessible for nucleophilic attack.
-
-
4-Chloro-3-methylpicolinamide:
-
CAS: (Referenced in patents, e.g., US9371282B2)
-
Topology: The amide is primary (
). The pyridine ring has a methyl group at position 3. -
Key Feature: The 3-methyl group exerts ortho-steric hindrance , affecting both the planarity of the amide (position 2) and the accessibility of the chlorine (position 4).
Visualization of Isomerism
Figure 1: Structural divergence highlighting the methylation site (Nitrogen vs. Ring Carbon).
Physicochemical Data Summary
| Property | 4-Chloro-N-methylpicolinamide | 4-Chloro-3-methylpicolinamide |
| Formula | ||
| MW | 170.59 g/mol | 170.59 g/mol |
| Amide Type | Secondary (-NHMe) | Primary (-NH2) |
| H-Bond Donors | 1 | 2 |
| LogP (Calc) | ~1.1 | ~0.9 - 1.2 |
| 1H NMR Methyl | ||
| SnAr Reactivity | High (4-position accessible) | Reduced (Steric hindrance from 3-Me) |
Synthetic Pathways[2][8][10][11][12]
The synthesis of these isomers diverges early in the process. The N-methyl variant is typically formed by amidation of a 4-chloropicolinic acid derivative with methylamine. The 3-methyl variant requires a pre-functionalized pyridine ring (3-picoline derivative) before amide formation.
Synthesis of 4-Chloro-N-methylpicolinamide
This is the standard industrial route for Sorafenib intermediates.
-
Chlorination: 2-Picolinic acid is reacted with thionyl chloride (
) and NaBr/chlorobenzene to form 4-chloropicolinoyl chloride. -
Amidation: The acid chloride is quenched with methylamine (
) in THF or water.
Synthesis of 4-Chloro-3-methylpicolinamide
This route is more complex due to the need to install the 3-methyl group.
-
Precursor: Start with 2-amino-4-chloro-3-methylpyridine or 3-methyl-4-chloropyridine-N-oxide.
-
Carbonylation: Conversion to the 2-cyano or 2-carboxylic acid derivative via Reissert-Henze reaction or lithiation/carboxylation.
-
Amidation: Reaction of 4-chloro-3-methylpicolinoyl chloride with ammonia (
).
Figure 2: Divergent synthetic workflows for N-methyl vs. Ring-methyl isomers.
Reactivity Profile: The Difference
The most critical functional difference for drug development is the reactivity of the chlorine atom at position 4. Both compounds are used as electrophiles to couple with amines or phenols (e.g., 4-aminophenol) via Nucleophilic Aromatic Substitution (
Electronic vs. Steric Effects
-
4-Chloro-N-methylpicolinamide: The pyridine nitrogen makes the ring electron-deficient, activating the 4-position chlorine. The N-methyl amide at position 2 is relatively planar and does not sterically encumber the 4-position. Reactivity is High.
-
4-Chloro-3-methylpicolinamide: The 3-methyl group introduces significant steric strain.
-
Ortho-Effect: It forces the amide group at position 2 to rotate out of the plane of the pyridine ring, reducing conjugation.
-
Buttressing: It physically blocks the approach of nucleophiles to the 4-position chlorine. Reactivity is Lower.
-
Implications for Drug Design
-
Selectivity: The 3-methyl scaffold requires harsher conditions (higher temperature, stronger bases) for substitution. This can be exploited if selectivity is needed in a poly-halogenated system.
-
Solubility: The N-methyl group (Route A) increases lipophilicity (LogP ~1.1) and membrane permeability compared to the primary amide (Route B), which is often desirable in kinase inhibitors.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-N-methylpicolinamide
Adapted from standard procedures (e.g., Sorafenib intermediate synthesis).
-
Reagents: 2-Picolinic acid (1 eq), Thionyl Chloride (
, 5 eq), NaBr (0.1 eq), Methylamine (2M in THF, 2 eq). -
Activation:
-
Charge a flask with 2-picolinic acid, NaBr, and chlorobenzene/DMF.
-
Add
dropwise at 50°C. Reflux for 16h to form the acid chloride. -
Evaporate excess
under vacuum.
-
-
Amidation:
-
Dissolve the residue in anhydrous THF.
-
Cool to 0°C. Add Methylamine solution dropwise over 30 mins.
-
Stir at RT for 2 hours.
-
-
Workup: Quench with water. Extract with Ethyl Acetate.[7] Wash with brine. Dry over
. -
Validation:
-
1H NMR (DMSO-d6):
8.80 (br q, 1H, NH), 8.60 (d, 1H, H-6), 8.00 (s, 1H, H-3), 7.65 (d, 1H, H-5), 2.80 (d, 3H, ).
-
Protocol B: General Procedure for 4-Chloro-3-methylpicolinamide
-
Reagents: 4-Chloro-3-methylpicolinic acid (1 eq), Oxalyl Chloride (1.5 eq), Ammonium Hydroxide (
, excess). -
Activation:
-
Suspend acid in DCM with catalytic DMF.
-
Add Oxalyl Chloride dropwise. Stir 2h until gas evolution ceases.
-
Concentrate to remove volatiles.
-
-
Amidation:
-
Dissolve acid chloride in DCM.
-
Add slowly to a stirred solution of concentrated
at 0°C.
-
-
Workup: Filter the precipitate (primary amides often precipitate from water/DCM mixtures). Recrystallize from Ethanol.
-
Validation:
-
1H NMR (Predicted):
~7.5-8.0 (br s, 2H, ), ~8.4 (d, 1H, H-6), ~7.5 (d, 1H, H-5), 2.40 (s, 3H, ).
-
References
-
ChemicalBook. (2025).[8] 4-Chloro-N-methylpicolinamide Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. PubChem.[9] Retrieved from
-
Google Patents. (2016). Somatostatin receptor subtype 4 (SSTR4) agonists (US9371282B2).[4] Mentions 4-chloro-3-methylpyridine-2-carboxamide.[3][4][5][6] Retrieved from
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Retrieved from
-
PubChem. (2025).[9] 4-Chloro-N-methylpicolinamide Compound Summary. CID 1476814. Retrieved from
Sources
- 1. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-chloro-N-methylpicolinamide price,buy Formaldehyde,Formaldehyde supplier-Shanghai AngewChem Co., Ltd. [lookchem.com]
- 3. CN102977125A - ä¸ç±»2,7-èå¶è¡çç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 4. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]
- 5. RU2581585C2 - СпоÑоб полÑÑÐµÐ½Ð¸Ñ 4-{4-[({[4-Ñ Ð»Ð¾Ñ-3-(ÑÑиÑÑоÑмеÑил) Ñенил] амино}-каÑбонил) амино]-3-ÑÑоÑÑенокÑи}-n-меÑилпиÑидин-2-каÑбокÑамида, его Ñолей и моногидÑаÑа - Google Patents [patents.google.com]
- 6. EA032061B1 - Somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]
- 7. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
